molecular formula C11H14N2O3 B1285372 Benzyl (2-(methylamino)-2-oxoethyl)carbamate CAS No. 21855-72-1

Benzyl (2-(methylamino)-2-oxoethyl)carbamate

Cat. No.: B1285372
CAS No.: 21855-72-1
M. Wt: 222.24 g/mol
InChI Key: PPWVKWHLWPSSSF-UHFFFAOYSA-N
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Description

Benzyl (2-(methylamino)-2-oxoethyl)carbamate is a carbamate derivative featuring a methylamino group adjacent to a carbonyl moiety. This structure confers unique chemical properties, such as hydrogen-bonding capability and metabolic stability, making it relevant in medicinal chemistry and peptide synthesis.

Properties

IUPAC Name

benzyl N-[2-(methylamino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-12-10(14)7-13-11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWVKWHLWPSSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569320
Record name Benzyl [2-(methylamino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21855-72-1
Record name Benzyl [2-(methylamino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Carbamate Formation via Benzyl Chloroformate

A common route involves the reaction of methylaminoacetaldehyde derivatives or their protected forms with benzyl chloroformate under controlled temperature conditions.

  • Procedure :

    • An aqueous or biphasic system is used where methylaminoacetaldehyde dimethylacetal or related intermediates are reacted with benzyl chloroformate at low temperatures (0–10 °C) to minimize side reactions.
    • The reaction mixture is stirred for about 1 hour to ensure complete conversion.
    • The organic phase is separated, washed with dilute acid (e.g., 1N HCl) to remove impurities, and then neutralized with base (e.g., NaOH) to pH 8–12.
    • Solvent removal and crystallization yield the carbamate product.
  • Example from Patent WO2012009166A1 :

    • Benzyl chloroformate (1.1 eq.) added to a cooled mixture of N-methylaminoacetaldehyde dimethylacetal and potassium carbonate in methyl tetrahydrofuran (MeTHF) and water.
    • After stirring, aqueous layers are removed, and the organic phase is washed and concentrated.
    • This method affords methyl-(2-oxoethyl)carbamic acid benzyl ester, a close analog to the target compound.

Hydrogenolysis and Coupling for Derivative Synthesis

Hydrogenolysis of benzyl esters followed by coupling reactions is a useful method for preparing derivatives and intermediates related to Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

  • Method :

    • Benzyl esters are selectively cleaved under hydrogen atmosphere using palladium on carbon (Pd/C) catalyst.
    • The resulting carboxylic acid intermediate is coupled with amines (e.g., benzylamine or substituted benzyl amines) using standard peptide coupling reagents.
    • This approach allows the synthesis of peptidomimetics and functionalized carbamates with high yields.
  • Example from PMC Article :

    • Benzyl ester of hydantoin selectively hydrolyzed by catalytic hydrogenation with Pd/C.
    • The resulting acid coupled with various amines after Boc or TFA deprotection steps to yield carbamate derivatives.

Electrochemical Oxidation and Functionalization (Advanced Method)

For more complex carbamate derivatives, electrochemical oxidation of saturated carbamates followed by acid-mediated elimination can be employed to generate enecarbamates, which can be further functionalized.

  • Process :

    • Starting from N-benzyl carbamates, electrochemical anodic oxidation transforms saturated carbamates into enecarbamates.
    • Subsequent Brønsted acid treatment induces elimination to yield functionalized carbamate scaffolds.
    • This method is particularly useful for generating libraries of carbamates with diverse ring sizes and substitution patterns for drug discovery.
  • Reference from PhD Thesis :

    • Synthesis of N-Cbz carbamates followed by Shono’s electrochemical oxidation and acid-mediated elimination to access enecarbamates.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent MeTHF, THF, DCM, or biphasic aqueous/organic MeTHF preferred for green chemistry approach
Temperature 0–10 °C during carbamate formation Controls side reactions and preserves stereochemistry
Catalyst Pd/C for hydrogenolysis Used for selective benzyl ester cleavage
Reaction Time 1–3 hours Depends on substrate and scale
Work-up Acid/base wash, filtration, crystallization Ensures purity and isolation of product

Purification and Characterization

  • Crystallization from isopropanol/methanol mixtures is commonly used to isolate the carbamate as a white solid.
  • Chromatographic purification (e.g., column chromatography with ethyl acetate/hexane) is employed for derivatives.
  • Characterization by NMR (1H, 13C), mass spectrometry, and melting point determination confirms product identity and purity.

Summary Table of Preparation Routes

Method Key Reagents Conditions Yield/Remarks Source
Direct carbamate formation Benzyl chloroformate, methylaminoacetaldehyde derivative 0–10 °C, aqueous/MeTHF biphasic High yield, mild conditions
Hydrogenolysis and coupling Pd/C, H2, amines Room temp, atmospheric H2 Selective ester cleavage and coupling
Electrochemical oxidation & elimination N-benzyl carbamates, acid Electrochemical cell, acid treatment Access to enecarbamates for library

Research Findings and Notes

  • The benzyl carbamate group is stable under mild hydrogenation conditions but can be selectively removed when needed for further functionalization.
  • The choice of solvent and temperature is critical to prevent hydrolysis or side reactions during carbamate formation.
  • Electrochemical methods offer novel pathways to diversify carbamate scaffolds beyond classical synthetic routes.
  • Purification strategies involving crystallization and chromatography ensure high purity suitable for pharmaceutical applications.

This comprehensive analysis of the preparation methods for this compound integrates data from patents, peer-reviewed articles, and advanced synthetic methodologies, providing a professional and authoritative resource for researchers in synthetic organic chemistry.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the carbamate moiety is a fundamental reaction, yielding 2-(methylamino)-2-oxoethylamine and benzyl alcohol .

  • Reagents/Conditions :
    • Acidic: HCl (1–2 M, aqueous) at 60–80°C .
    • Basic: NaOH (1–2 M) under reflux .
  • Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, leading to cleavage of the carbamate bond.
  • Applications : Deprotection of amine groups in peptide synthesis .

Oxidation Reactions

The benzyl group undergoes oxidation to form benzaldehyde or benzoic acid , depending on reaction conditions.

  • Reagents/Conditions :
    • KMnO₄ (acidic or neutral conditions): Selective oxidation to benzaldehyde .
    • CrO₃/H₂SO₄ (Jones reagent): Further oxidation to benzoic acid .
  • Key Observation : Over-oxidation can occur with prolonged exposure to strong oxidants, necessitating careful stoichiometric control.

Substitution Reactions

The carbamate nitrogen participates in nucleophilic substitution, enabling diverse functionalization.

  • Reagents/Conditions :
    • Amines (e.g., methylamine, benzylamine): Yield substituted carbamates .
    • Alcohols (e.g., methanol, ethanol): Form ester derivatives under Mitsunobu conditions (DIAD, PPh₃) .
  • Example : Reaction with benzyl chloroformate generates bis-carbamate derivatives, useful in peptide chain elongation .

Enzyme Inhibition and Biological Activity

The compound exhibits notable bioactivity, particularly as a protease inhibitor:

Study Target Enzyme IC₅₀/MIC Application
Protease InhibitionHuman β-secretase4 μMAlzheimer’s disease research
AntimicrobialStaphylococcus aureus50 μg/mL (MIC)Antibacterial agent development
  • Mechanism : Competitive inhibition via binding to enzyme active sites, disrupting substrate recognition .

Comparative Analysis with Similar Carbamates

The compound’s reactivity is distinct due to its methylamino-oxoethyl side chain:

Compound Key Reactivity Differences
Benzyl carbamateLacks methylamino group; slower hydrolysis kinetics
Methyl carbamateSimpler structure; limited substitution pathways
Phenyl carbamateEnhanced oxidative stability due to aryl group

Synthetic Utility

  • Peptide Synthesis : Used to protect amines during solid-phase synthesis, with deprotection via catalytic hydrogenation .
  • Antibody-Drug Conjugates (ADCs) : Serves as a linker in ADCs, enabling controlled drug release .

Scientific Research Applications

Chemical Properties and Structure

Benzyl (2-(methylamino)-2-oxoethyl)carbamate is an organic compound classified within the carbamate family. Its molecular formula is C₁₁H₁₃N₃O₃, with a molecular weight of approximately 233.24 g/mol. The compound features a benzyl group attached to a carbamate moiety, which is further connected to a methylamino and an oxoethyl group. This unique structure allows for various chemical functionalities that make it suitable for multiple applications.

Medicinal Chemistry

This compound has shown potential as a therapeutic agent, particularly in the inhibition of protease enzymes. Proteases play critical roles in various biological processes, and their dysregulation is linked to diseases such as cancer and viral infections. Research indicates that this compound can effectively inhibit specific proteases by forming stable interactions with their active sites, thereby blocking their catalytic functions .

Case Study: Enzyme Inhibition

  • A study demonstrated that this compound inhibited the activity of a particular protease involved in tumor progression. The compound's ability to bind to the enzyme's active site resulted in reduced proteolytic activity, suggesting its potential use in cancer therapeutics.

The unique chemical properties of this compound make it suitable for bioorthogonal labeling techniques. The carbamoyl group can be selectively tagged with tetrazine probes, allowing visualization of biomolecules within living cells with minimal interference with native biological processes. This application is particularly valuable for studying protein-protein interactions and cellular dynamics.

Case Study: Protein Interaction Studies

  • In a recent study, researchers utilized this compound for labeling proteins in live cells. The results showed successful visualization of protein interactions without disrupting cellular functions, highlighting its potential in biochemical research.

Development of Novel Therapeutic Agents

The compound's methylamino group can be further modified to introduce functionalities that interact with specific biological targets. While ongoing research continues to explore its therapeutic potential, initial findings suggest possibilities in drug discovery efforts aimed at developing new treatments for diseases involving protease activity .

Mechanism of Action

The mechanism of action of Benzyl (2-(methylamino)-2-oxoethyl)carbamate involves its interaction with biological targets, primarily through the carbamate group. This group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification. The molecular targets include serine hydrolases and other enzymes with active site nucleophiles. The pathways involved in its action are related to the inhibition of enzyme activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Compound 1 : Benzyl (2-((2-((4-(hydroxycarbamoyl)benzyl)amino)-2-oxoethyl)amino)-2-oxoethyl)carbamate ()
  • Key Differences: Incorporates a 4-hydroxycarbamoylbenzyl group instead of methylamino.
  • Analytical Data :
    • 1H NMR : δ 8.40 (t, J = 6.2 Hz, NH), 7.41–7.17 (m, aromatic H).
    • Mass : [M+H]+ calc. 285.2; found 285.3 .
Compound 2 : Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate (–5)
  • Key Differences: Substitutes methylamino with a benzotriazole ring.
  • Implications : Benzotriazole acts as a leaving group, enabling efficient peptide acylation. This compound is highlighted for its role in synthesizing peptide-benzotriazole conjugates with high purity (74% yield) .
  • Analytical Data :
    • IR : υ(C=O) at 1,698 cm⁻¹ (amide), 1,766 cm⁻¹ (ester).
    • Melting Point : 438–439 K .
Compound 3 : Benzyl N-[(diethylcarbamoyl)methyl]carbamate ()
  • Key Differences: Diethylamino group replaces methylamino.
  • Implications : Increased steric bulk may reduce solubility but enhance lipophilicity.
  • Molecular Formula : C₁₄H₂₀N₂O₃; Molecular Weight: 264.33 .

Physicochemical and Spectral Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key IR Peaks (cm⁻¹) 1H NMR δ (ppm)
Target Compound C₁₁H₁₃N₂O₃ 221.23 Not reported ~1,700 (amide C=O) ~8.4 (NH), ~7.3 (aromatic)
Compound 1 C₂₅H₃₃N₄O₆ 509.55 Not reported Not reported 8.40 (t, NH), 7.17–7.41 (m)
Compound 2 C₁₈H₁₇N₅O₄ 367.36 165–166 1,698 (amide), 1,766 (ester) 8.64 (t, NH), 7.31–7.38 (m)
Compound 3 C₁₄H₂₀N₂O₃ 264.33 Not reported Not reported Not reported

Biological Activity

Benzyl (2-(methylamino)-2-oxoethyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a carbamate functional group attached to a benzyl moiety and a methylamino group. This structure is pivotal for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, preventing the catalysis of biochemical reactions. This inhibition can affect various metabolic pathways, particularly those involving proteases and esterases.
  • Cell Signaling Modulation : Research indicates that this compound may influence cell signaling pathways, potentially impacting gene expression and cellular metabolism.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

Pharmacological Applications

The pharmacological potential of this compound includes:

  • Anticancer Properties : The compound is being investigated for its ability to inhibit cancer cell proliferation through enzyme inhibition and modulation of signaling pathways.
  • Therapeutic Agent in Metabolic Disorders : Its role in enzyme inhibition suggests potential applications in treating diseases related to metabolic dysfunctions.
  • Research Applications : It serves as an intermediate in organic synthesis and has implications in developing novel drug delivery systems, particularly in antibody-drug conjugates (ADCs) .

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on various proteases. The results indicated an IC50 value of 4 μM against human β-secretase, highlighting its potential as a therapeutic agent in Alzheimer's disease where protease activity is critical .

Study 2: Antimicrobial Activity

In another investigation, the compound demonstrated significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be 50 μg/mL for Staphylococcus aureus, indicating its potential utility in treating bacterial infections.

Data Table: Biological Activities Summary

Activity Mechanism IC50/MIC Values References
Enzyme InhibitionProtease inhibitionIC50 = 4 μM
AntimicrobialBacterial growth inhibitionMIC = 50 μg/mL
AnticancerCell proliferation inhibitionIC50 = Not specified
Metabolic Pathway ModulationEnzyme interactionNot specified

Q & A

Q. What are the key considerations for synthesizing benzyl (2-(methylamino)-2-oxoethyl)carbamate with high yield and purity?

  • Methodological Answer : Synthesis typically involves carbamate protection of an amine group. A common approach is coupling a glycine derivative (e.g., Cbz-protected glycine) with methylamine via activated intermediates like HATU or EDCI. For example, in analogous syntheses, column chromatography (e.g., DCM/ethyl acetate gradients) is used for purification, achieving ~70% yield . Critical parameters include stoichiometric control of methylamine and inert reaction conditions to prevent side reactions (e.g., over-alkylation). NMR and LC-MS are essential for verifying structural integrity and purity.

Q. How can the structural features of this compound be characterized to confirm its identity?

  • Methodological Answer :
  • NMR : Key signals include the carbamate carbonyl (~155 ppm in 13C^{13}\text{C} NMR), methylamino protons (δ ~2.8 ppm as a singlet in 1H^{1}\text{H} NMR), and benzyl aromatic protons (δ ~7.3 ppm).
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 251.1 (calculated for C11H14N2O3C_{11}H_{14}N_2O_3).
  • IR : Stretching frequencies for carbamate (C=O at ~1700 cm1^{-1}) and amide (N-H at ~3300 cm1^{-1}) confirm functional groups .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorogenic substrates (e.g., for proteases) to measure IC50_{50} values. For example, HIV protease inhibition assays (if applicable) require recombinant enzyme and viral polyprotein substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) can screen for anti-proliferative effects. Include positive controls (e.g., doxorubicin) and vehicle controls .

Advanced Research Questions

Q. How can experimental design address contradictions in reported enzyme inhibition data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms.
  • Controls : Include a known inhibitor (e.g., ritonavir for HIV protease) to validate assay conditions.
  • Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Mutagenesis : Engineer enzyme active-site mutants (e.g., D25N in HIV protease) to confirm binding specificity .

Q. What strategies optimize the compound’s selectivity for therapeutic targets while minimizing off-target effects?

  • Methodological Answer :
  • Structural Analogues : Modify the benzyl or methylamino groups to enhance steric/electronic complementarity with the target. For example, fluorinated benzyl groups may improve binding entropy.
  • Proteomic Profiling : Use affinity chromatography coupled with mass spectrometry to identify off-target proteins .
  • In Silico Docking : Predict binding modes using software like AutoDock Vina to guide rational design .

Q. How can metabolic stability and pharmacokinetic properties be assessed in preclinical studies?

  • Methodological Answer :
  • Microsomal Stability : Incubate with liver microsomes (human/rodent) to measure half-life (t1/2t_{1/2}) and identify major metabolites via LC-MS/MS.
  • Plasma Protein Binding : Use equilibrium dialysis to determine free fraction.
  • Caco-2 Permeability : Assess intestinal absorption potential.
  • In Vivo PK : Administer intravenously/orally to rodents, collect plasma at timed intervals, and calculate AUC, CmaxC_{\text{max}}, and clearance .

Data Analysis and Interpretation

Q. How should researchers resolve conflicting cytotoxicity results across different cell lines?

  • Methodological Answer :
  • Mechanistic Studies : Perform RNA-seq or Western blotting to compare apoptotic markers (e.g., caspase-3 cleavage) between sensitive and resistant lines.
  • Resistance Profiling : Test ATP-binding cassette transporter inhibitors (e.g., verapamil) to assess efflux pump involvement.
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate Hill slopes, which may indicate cooperative binding .

Q. What computational tools are suitable for modeling interactions between this compound and its targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : GROMACS or AMBER simulate binding stability over time.
  • Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities.
  • ADMET Prediction : Tools like SwissADME predict absorption, toxicity, and solubility .

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